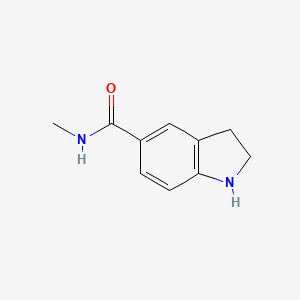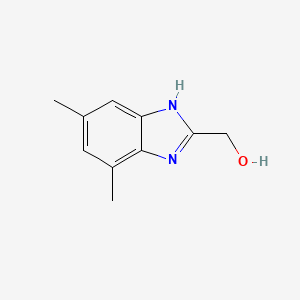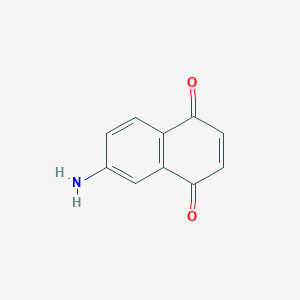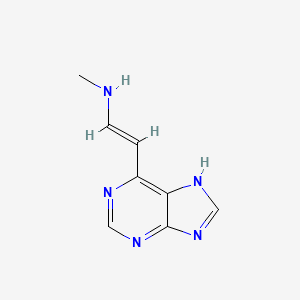
N-Methylindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylindoline-5-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. The indole skeleton consists of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylindoline-5-carboxamide typically involves the N-methylation of indoline derivatives. One common method employs phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent, which is safe, non-toxic, and easy to handle . The reaction conditions usually involve refluxing the reactants in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Methylindoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines .
Scientific Research Applications
N-Methylindoline-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with enzymes and proteins makes it valuable for biochemical studies.
Mechanism of Action
The mechanism of action of N-Methylindoline-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .
Comparison with Similar Compounds
- Indole-2-carboxamide
- Indole-3-carboxamide
- Azaindole derivatives
Comparison: N-Methylindoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to indole-2-carboxamide and indole-3-carboxamide, this compound exhibits different reactivity and interaction profiles with enzymes and proteins .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-5-carboxamide |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)8-2-3-9-7(6-8)4-5-12-9/h2-3,6,12H,4-5H2,1H3,(H,11,13) |
InChI Key |
XIQOAHUWXFGLSS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione](/img/structure/B11914071.png)

![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)







![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)
![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
